N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Description
Properties
Molecular Formula |
C15H18N4O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-6-4-5-7-11(10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) |
InChI Key |
FOGYBVPAIFOJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
- Cyclization with Thiosemicarbazide :
- Reagents : Thiosemicarbazide reacts with chloroacetic acid derivatives (e.g., chloroacetyl chloride) in the presence of a catalyst like phosphorus oxychloride (POCl₃).
- Conditions : Reflux at 90°C for 3–4 hours under anhydrous conditions.
- Mechanism : The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the electrophilic carbonyl carbon, followed by cyclization to form the thiadiazole ring.
Optimization Strategies
- Catalyst Selection : POCl₃ enhances cyclization efficiency by activating the carbonyl group, improving reaction rates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and prevent side reactions.
Introduction of the Methoxyphenyl Group
The 2-methoxyphenylamino group is introduced via S-alkylation or nucleophilic substitution reactions.
Reaction Steps
Preparation of the Alkylating Agent :
- Reagents : 2-Methoxyphenylamine reacts with chloroacetyl chloride to form 2-((2-methoxyphenyl)amino)ethyl chloride.
- Conditions : Room temperature in dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl.
S-Alkylation of the Thiadiazole :
- Reagents : The thiadiazole thiol reacts with 2-((2-methoxyphenyl)amino)ethyl chloride.
- Conditions : Stirred in DMF at 60–80°C for 6–8 hours, using TEA as a base.
Critical Parameters
| Parameter | Impact on Reaction |
|---|---|
| Solvent Polarity | DMF enhances thiol nucleophilicity, favoring S-alkylation. |
| Temperature | Elevated temperatures (60–80°C) accelerate reaction kinetics. |
| Base Concentration | Excess TEA minimizes side reactions (e.g., hydrolysis of alkyl chloride). |
Acylation with Isobutyryl Chloride
The final step involves acylation of the thiadiazole’s amine group to form the isobutyramide moiety.
Reaction Protocol
Yield Considerations
Purification and Characterization
Purification Methods
| Method | Application |
|---|---|
| Column Chromatography | Ethyl acetate/hexane (1:3) separates byproducts (e.g., unreacted thiadiazole). |
| Recrystallization | DMSO/water or pet-ether mixtures isolate the pure product. |
Analytical Techniques
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 366.5 (M⁺).
Industrial and Scalability Considerations
Challenges in Scale-Up
Optimized Protocols
| Step | Industrial Approach |
|---|---|
| Thiadiazole Formation | Continuous flow reactors for precise temperature control. |
| S-Alkylation | Catalysts (e.g., iodine) reduce reaction times and improve yields. |
Comparative Analysis of Analogous Syntheses
| Compound | Key Steps | Yield (%) |
|---|---|---|
| N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide | Thiadiazole cyclization → S-alkylation → acylation | 45–50 |
| N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide | Heterocyclization → acylation | 35–40 |
Chemical Reactions Analysis
N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-[5-({2-[4-(2-methoxyphenyl)piperidino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide:
2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid: Another compound with a methoxyphenyl group and a sulfanyl moiety, used in different research contexts.
The uniqueness of N-[5-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Biological Activity
N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that exhibits significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Overview of the Compound
The molecular formula of this compound is C24H20N4O3S2. The compound features a thiadiazole ring, a methoxyphenyl group, and an isobutyramide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : Thiosemicarbazide reacts with carboxylic acid derivatives under acidic conditions.
- Attachment of the Methoxyphenyl Group : This is achieved through nucleophilic substitution reactions.
- Introduction of the Isobutyramide Group : This step often involves coupling reactions with appropriate amines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Notably:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line and 0.28 µg/mL against MCF-7 breast cancer cells .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| SK-MEL-2 | 4.27 |
| MCF-7 | 0.28 |
| A549 | 0.52 |
These findings suggest that the compound can effectively inhibit cancer cell proliferation.
The mechanism through which this compound exerts its effects involves:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating apoptotic markers such as Bcl-2 and cleaved caspases.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase by down-regulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Study on Antitumor Activity
A study published in MDPI demonstrated that various thiadiazole derivatives exhibit selective anticancer activity through in vitro tests. The specific compound was shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, indicating its potential as a therapeutic agent for leukemia .
Structure-Activity Relationship (SAR)
Research into the structure–activity relationship revealed that modifications to the phenyl ring significantly influence cytotoxic activity. For example, variations in substituents on the C-5 position of the thiadiazole ring were found to enhance or diminish biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
